

Calcium alpha-ketoglutarate efficacy in different disease models

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Compound Focus: Calcium alpha-ketoglutarate Monohydrate

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Ca-AKG at a Glance

The table below summarizes the core biological roles and potential therapeutic applications of Ca-AKG as identified in recent scientific literature.

| Biological Process / Disease Model | Potential Efficacy / Role of Ca-AKG | Key Findings / Proposed Mechanism | Relevant Study Models |
|------------------------------------|-------------------------------------|-----------------------------------|-----------------------|
|------------------------------------|-------------------------------------|-----------------------------------|-----------------------|

| **Aging & Healthspan** | Reduces DNA methylation age, extends lifespan, compresses morbidity [1] [2]. | - **8-year reduction** in biological age (DNAm age) after ~7 months in humans [2].

- Lifespan extension (**9.6-16.6%**) and reduced frailty in mice [3] [2].
- Acts as a **caloric restriction mimetic**, inhibits mTOR [4] [5]. | Humans, Mice, *C. elegans* | | **Bone Health (Osteoporosis)** | Increases bone mineral density, may protect against osteoporosis [1] [4]. | - **1.6% increase** in lumbar spine bone density after 6 months in post-menopausal women [1] [4].
- Substrate for collagen synthesis and regulator of osteoblast activity [5]. | Humans (Post-menopausal women) | | **Muscle Function** | Prevents muscle atrophy, supports protein synthesis [1] [4]. | - Preserved lean mass and improved strength in aged mice [4].
- Precursor for glutamine, which stimulates muscle protein synthesis [5]. | Mice, *In vitro* models | | **Metabolic & Cardiovascular Health** | Improves glucose metabolism, protects against heart stress, may reduce uremia [1] [4] [6]. | - Reduces hyperglycemia by preventing hepatic gluconeogenesis [4].
- Improves myocardial remodeling by promoting mitophagy [6].

- Lowers plasma urea in hemodialysis patients [1]. | Humans (Diabetic, Hemodialysis), Mice | | **Inflammation & Oxidative Stress** | Reduces chronic inflammation ("inflammaging"), acts as an antioxidant [3] [4] [5]. | - Lowers pro-inflammatory cytokines (IL-6, TNF- α) [4].
- Precursor for glutamate, a substrate for the master antioxidant glutathione [5]. | Mice, *In vitro* models | | **Wound Healing & Detoxification** | Stimulates wound healing, supports ammonia clearance and nitrogen metabolism [4] [5]. | - Supports collagen production and immune function [5].
- Binds to nitrogen/ammonia, reducing metabolic stress [4]. | Humans (Burn patients), *In vitro* models | | **Cancer & Cell Proliferation** | Potential anticancer agent; role is complex and context-dependent [5]. | - Can inhibit hypoxia-inducible factor (HIF-1) and reactivate epigenetic enzymes, countering cancer progression [5].
- Fuels cancer cell metabolism in the TCA cycle [5]. | *In vitro* models |

Detailed Experimental Data & Protocols

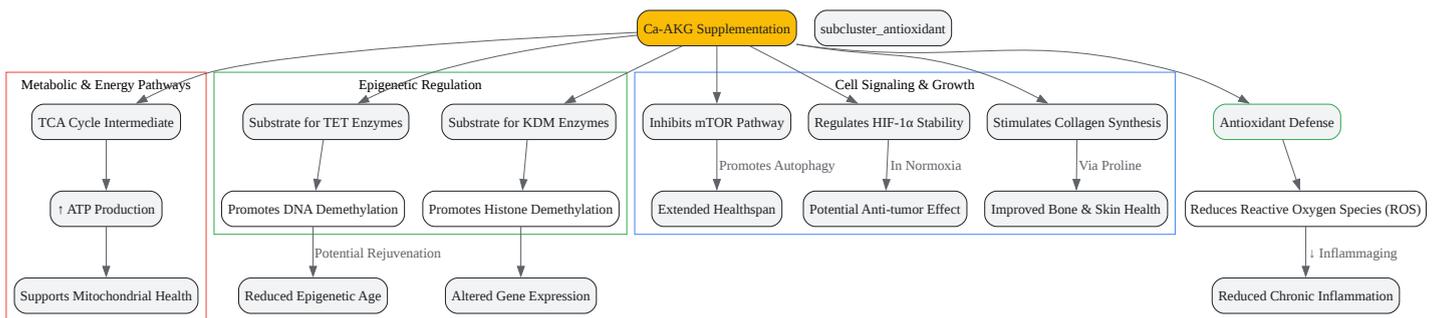
For a deeper dive, the following table outlines the experimental methodologies and specific quantitative outcomes from key studies.

| Study Focus | Experimental Protocol Summary | Key Quantitative Results |
|--|--|--------------------------|
| Human Aging (Epigenetic Clock) | Design: Retrospective analysis of 42 healthy adults taking a Ca-AKG formulation (Rejuvant) [2]. | |
| | Duration: Average of 7 months (range 4-10 months) [2]. | |
| | Methodology: DNA methylation (DNAm) biological age measured at baseline and end of treatment using the TruAge test [2]. - | |
| | Average 8-year decrease in biological age ($p=6.538 \times 10^{-12}$) [2]. | |
| • Effect was more pronounced in older individuals [2]. | Mouse Aging (Lifespan & Healthspan) | |
| | Design: Ca-AKG administered to 18-month-old C57BL/6 mice [3] [2]. | |
| | Duration: Lifespan study [2]. | |
| | Methodology: Survival analysis and frailty assessment [2]. - | |
| | Lifespan extension: +16.6% in females, +9.6% in males [4]. | |
| • Significant reduction in frailty, indicating compressed morbidity [3] [2]. | Human Bone Health | |
| | Design: Ca-AKG (6g/day) given to post-menopausal women for 6 months [1]. | |
| | Duration: 6 months [1]. | |
| | Methodology: Bone mineral density (BMD) measured via DXA scan; serum bone resorption marker CTX measured [1]. - | |
| | +1.6% increase in lumbar spine BMD from baseline [1] [4]. | |
| • Beneficial changes in CTX, consistent with reduced bone loss [1]. | Hemodialysis Patients | |
| | Design: Ca-AKG supplementation in patients undergoing hemodialysis [1]. | |
| | Duration: Varied across studies. | |
| | Methodology: Measurement of plasma arginine, urea, and ammonia levels [1]. - | |
| | Increased plasma arginine [1]. | |

- Decreased plasma urea levels [1].
- Safe at doses up to **4.5 g/day** [1]. |

Mechanisms of Action: A Signaling Pathway Overview

The pleiotropic effects of Ca-AKG are linked to its role as a key metabolic intermediate and a co-factor for several important enzymes. The diagram below synthesizes its primary molecular mechanisms as described in the literature [1] [5] [6].



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Key Insights for Researchers

- **Context-Dependent Mechanisms in Cancer:** Ca-AKG's role in oncology requires careful consideration. It can inhibit HIF-1 α and reactivate tumor suppressor enzymes, but as a core TCA

cycle metabolite, it may also fuel cancer cell growth in certain contexts [5]. Its net effect likely depends on the specific cancer type and metabolic microenvironment.

- **Importance of Formulation for Bioavailability:** The bonding of AKG to calcium is noted to create a more stable and bioavailable compound, allowing it to survive the acidic stomach environment and be effectively absorbed in the intestines [7]. This is a critical factor for the design of effective interventions.
- **Need for Rigorous Human Trials:** While animal and preliminary human data are promising, the highest quality evidence comes from a recent **double-blind, placebo-controlled randomized trial (RCT)** [1]. Future studies should prioritize this design to conclusively establish efficacy and optimal dosing in humans.

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